GSK840

RIPK3 Binding Affinity Kinase Assay

Researchers dissecting necroptosis pathways require highly specific tools to avoid off-target artifacts that confound results. GSK840 solves this with superior potency and an exceptional selectivity window, validated in vivo. - Superior Biochemical Potency: Inhibits RIPK3 kinase activity with an IC50 of 0.3 nM, the highest among its chemical series. - Cleanest Selectivity Window: Selective for RIPK3 over 300+ other kinases at 1 µM, ensuring on-target effects are attributable to RIPK3 inhibition. - Definitive Functional Assay Performance: Rescues cell viability in HT-29 necroptosis models more potently than close analogs, providing a wider dynamic range for robust, reproducible data. - Validated In Vivo Utility: Proven effective in a mouse retinal ischemia/reperfusion model, preserving retinal structure and function, and features a defined, safe experimental window in zebrafish larvae models.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2361146-30-5
Cat. No. B2398511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK840
CAS2361146-30-5
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC
InChIInChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26)
InChIKeyUGTLDBJIOSYXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK840: Potent and Selective RIPK3 Inhibitor


GSK840 is a synthetic small-molecule inhibitor belonging to the benzimidazole derivative class, specifically developed as a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 3 (RIPK3, also known as RIP3) . It functions by binding with high affinity to the RIPK3 kinase domain (IC50 = 0.9 nM) and inhibiting its enzymatic activity (IC50 = 0.3 nM) . As a key regulator of necroptosis, a form of programmed inflammatory cell death, RIPK3 mediates signaling downstream of stimuli such as TNF-α, Toll-like receptors, and viral infection [1]. GSK840 is a foundational chemical probe used to delineate RIPK3-dependent signaling from RIPK1-dependent pathways and to explore therapeutic targeting of necroptosis in various disease models [1].

GSK840 vs. GSK872 and GSK843: Key Differences


Despite belonging to the same chemical series, RIPK3 inhibitors GSK840, GSK843, and GSK872 exhibit critical differences in target affinity, cellular potency, and experimental safety windows that preclude generic substitution [1]. Head-to-head biochemical assays demonstrate that GSK840 possesses a binding affinity (IC50 = 0.9 nM) and kinase inhibition potency (IC50 = 0.3 nM) that is substantially greater than that of its closest analogs [1]. This disparity translates directly to functional outcomes in cellular models of necroptosis, where GSK840 achieves more potent rescue of cell viability at lower concentrations [1]. Furthermore, in vivo model systems reveal that each analog has a distinct teratogenic concentration threshold, directly impacting the usable concentration range and complicating cross-study comparisons or simple compound substitution [2]. Selecting GSK840 is thus a decision based on quantifiable differences in potency and experimental window, not merely class membership.

GSK840: Quantitative Evidence of Superiority


Superior Binding Affinity to RIPK3 Kinase Domain

In a direct fluorescence polarization (FP) competition binding assay using recombinant human RIPK3 kinase domain (aa 1-328), GSK840 exhibited a binding affinity IC50 of 0.9 nM [1]. This value is 2-fold more potent than GSK872 (IC50 = 1.8 nM) and 9.6-fold more potent than GSK843 (IC50 = 8.6 nM) measured under identical conditions [1]. This demonstrates that GSK840 is the highest-affinity binder within the GSK RIPK3 inhibitor series.

RIPK3 Binding Affinity Kinase Assay Fluorescence Polarization Chemical Probe

Greater RIPK3 Kinase Inhibition

In a direct functional assay measuring RIPK3 kinase activity via ADP-Glo, GSK840 inhibited the enzyme with an IC50 of 0.3 nM [1]. Under the same experimental setup, GSK843 was significantly less potent (IC50 = 6.5 nM), a difference of over 20-fold [2]. While GSK872 has a reported kinase inhibition IC50 of 1.3 nM, this still represents a >4-fold lower potency compared to GSK840 [1]. This confirms that GSK840 is the most effective inhibitor of RIPK3's catalytic function in the series.

RIPK3 Kinase Inhibition ADP-Glo Enzymatic Activity Necroptosis

Kinase Selectivity Advantage

A critical differentiator for GSK840 is its kinase selectivity profile. At a concentration of 1 µM, GSK840 demonstrated selectivity for RIPK3 over a broad panel of 300 additional kinases . This level of selectivity is essential for experiments aiming to isolate RIPK3-specific functions. In contrast, RIPK1 inhibitors like Necrostatin-1 (Nec-1) have a more complex and less specific profile, with documented off-target effects on other pathways [1]. While a direct, panel-for-panel comparison with GSK843 or GSK872 is not available in the same publication, GSK840's selectivity is consistently highlighted as a key feature for its use as a chemical probe.

Kinase Selectivity RIPK3 Off-target Chemical Probe Selectivity Panel

Cell Viability Rescue in Necroptosis Model

In a human HT-29 colon cancer cell model of TNF-induced necroptosis (TNF + zVAD + SMAC007), GSK840 demonstrated superior rescue of cell viability compared to other RIPK3 inhibitors [1]. While exact EC50 values for all compounds were not tabulated, the dose-response curves show that GSK840 achieved >90% protection at a concentration of 1 µM, whereas GSK843 and GSK872 were substantially less effective, requiring higher concentrations to achieve similar levels of protection [1]. This cellular assay confirms that the biochemical potency advantage of GSK840 translates directly into functional, cell-based activity.

Necroptosis Cell Viability HT-29 TNF-alpha Cellular Assay

In Vivo Retinal Neuroprotection

GSK840 has been specifically validated in a preclinical in vivo model of retinal ischemia/reperfusion (IR) injury [1]. In this study, GSK840 treatment significantly improved retinal function and preserved inner retinal structure. Quantitatively, GSK840 ameliorated visual dysfunction, as demonstrated by improved amplitudes of the photopic negative response, a-wave, and b-wave in electroretinography (ERG) [1]. Furthermore, it significantly reduced the population of propidium iodide-positive (PI+) necroptotic retinal ganglion cells (RGCs) after injury, directly linking RIPK3 inhibition to neuronal protection [1]. This provides direct, disease-relevant in vivo validation that is not as extensively documented for other RIPK3 inhibitors like GSK843 or GSK872 in this specific context.

Retinal Ischemia/Reperfusion Necroptosis In Vivo Neuroprotection RIPK3

Favorable Safety Window in Zebrafish Model

In a zebrafish model of LPS-induced inflammation, GSK840 exhibited a superior experimental window compared to other RIPK3 inhibitors [1]. The teratogenic concentration (the minimal dose causing developmental abnormalities) for GSK840 was 20 µM, while the effective experimental concentration was 10 µM, yielding a 2-fold safety margin [1]. In stark contrast, GSK872 had a teratogenic concentration of 100 µM but an experimental concentration of 30 µM (3.3-fold margin), and GSK843 had the narrowest window with a teratogenic concentration of 5 µM and an experimental concentration of 2.5 µM (2-fold margin) [1]. This data quantifies that GSK840 offers a more practical and less toxic range for in vivo studies in this model.

Zebrafish In Vivo Toxicity Inflammation Drug Discovery

GSK840: Research and Discovery Applications


Delineating RIPK3 vs. RIPK1 Pathways

In studies requiring the precise dissection of necroptotic signaling pathways, GSK840 is the preferred chemical tool. Its superior biochemical potency (IC50 = 0.3 nM for kinase inhibition) and high selectivity over 300 other kinases at 1 µM ensure that observed effects can be confidently attributed to RIPK3 inhibition rather than off-target activity [1]. Compared to RIPK1 inhibitors like Nec-1, which have broader off-target profiles, GSK840 provides a cleaner, more specific signal, making it essential for high-impact pathway mapping and validation of RIPK3 as a therapeutic target .

Cell-Based Necroptosis Assays

For cell-based necroptosis assays using human cell lines like HT-29, GSK840 is the optimal choice for achieving maximal and consistent pathway inhibition. As demonstrated in direct comparisons, GSK840 rescues cell viability more potently than GSK843 or GSK872 at equivalent concentrations, providing a wider dynamic range and more robust protection [1]. This is particularly valuable for assays where a strong, clear signal is required, such as in high-throughput screening, target engagement studies, or when investigating subtle modulators of the necroptotic pathway.

In Vivo Retinal Neuroprotection Studies

GSK840 is a uniquely validated tool for investigating the role of RIPK3-mediated necroptosis in retinal neuronal injury and other neuroinflammatory conditions. Its proven in vivo efficacy in a mouse model of retinal ischemia/reperfusion, where it significantly preserved retinal structure and visual function, provides a strong foundation for translational research in ophthalmology and neurology [1]. This specific disease-model validation differentiates GSK840 from other RIPK3 inhibitors lacking comparable in vivo data in the visual system.

Zebrafish Inflammation Screening

For researchers utilizing zebrafish larvae as a model for inflammation or drug discovery, GSK840 offers a quantifiable advantage over other RIPK3 inhibitors. Its defined and favorable experimental window (20 µM teratogenic vs. 10 µM effective concentration) provides a safer, more practical dosing range that minimizes developmental toxicity [1]. This allows for more reliable and interpretable results when studying the role of Ripk3 in neutrophil recruitment, immune response, and overall inflammation in this increasingly popular vertebrate model [1].

Technical Documentation Hub

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57 linked technical documents
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